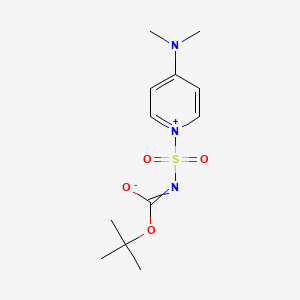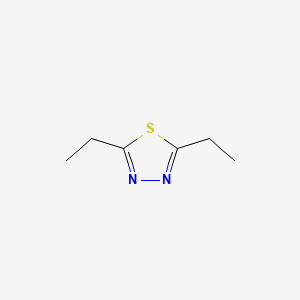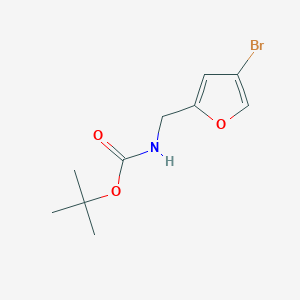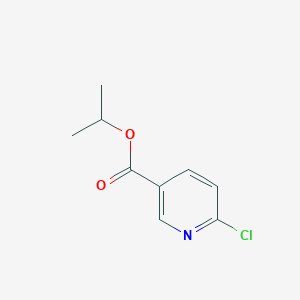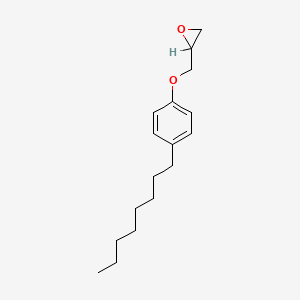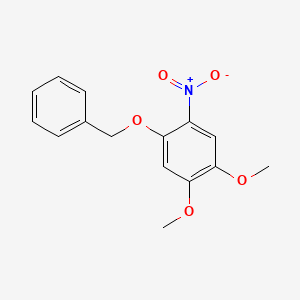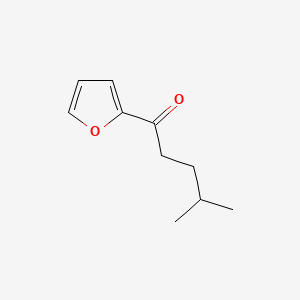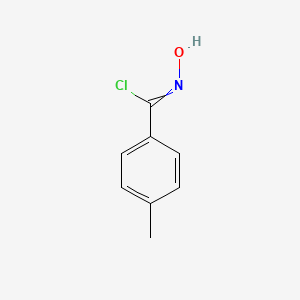
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride
Overview
Description
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride is an organic compound with the molecular formula C8H8ClNO It is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenecarboximidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base, such as pyridine, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The hydroxy group and the chloride group play crucial roles in its chemical behavior. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-methoxybenzenecarboximidoyl chloride
- N-hydroxy-4-(hydroxymethyl)benzenecarboximidoyl chloride
- N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3 |
InChI Key |
CWLYVEMDVAPUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
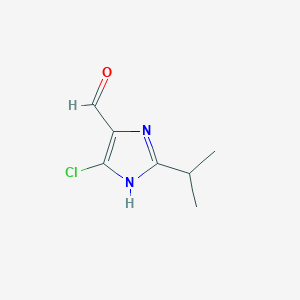
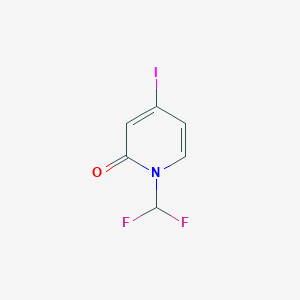
![{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B8735059.png)
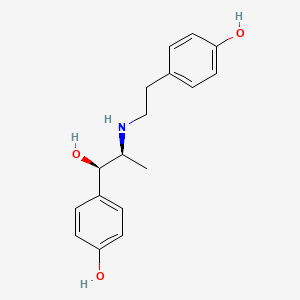
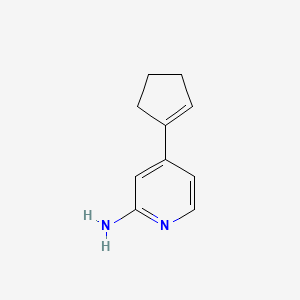
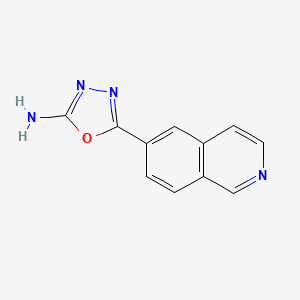
![N-[2-(1-Oxobutyl)phenyl]acetamide](/img/structure/B8735100.png)
